1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate
Overview
Description
1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate is a chemical compound with the molecular formula C15H12N2O5S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate consists of 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The average mass is 332.331 Da and the monoisotopic mass is 332.046692 Da .Scientific Research Applications
Enzyme Inhibition and Antibacterial Activity
One major area of application is in the synthesis of sulfonamides that exhibit potential as enzyme inhibitors and antibacterial agents. Sulfonamides derived from benzodioxane and acetamide moieties have been investigated for their inhibitory activities against α-glucosidase and acetylcholinesterase, showing substantial inhibition, which suggests potential applications in treating diseases related to enzyme dysfunction (Abbasi et al., 2019). Additionally, N-substituted sulfonamides bearing benzodioxane moiety have shown potent antibacterial activity against various Gram-negative and Gram-positive strains, indicating their potential as therapeutic agents (Abbasi et al., 2016).
Materials Science Applications
In materials science, sulfonic acid-containing benzoxazine monomers have been synthesized for use in proton exchange membranes in direct methanol fuel cells. These materials exhibit high proton conductivity and low methanol permeability, making them suitable for energy conversion applications (Yao et al., 2014).
Organic Synthesis
The compound also finds use in organic synthesis, particularly in the development of novel synthesis methods for heterocyclic compounds. For example, sulfonamides have been synthesized via microwave-assisted, continuous flow organic synthesis (MACOS), demonstrating an efficient approach to producing benzofused sultams, which have widespread biological activity (Ullah et al., 2010). Moreover, new methodologies involving the generation of sulfonamides through radical processes with the insertion of sulfur dioxide offer routes to diverse sulfonated compounds, highlighting the versatility of these structures in synthetic chemistry (Zhou et al., 2017).
Antimicrobial Studies
Further research into sulphonamide derivatives, specifically those with a benzothiazole nucleus, has shown significant antimicrobial activity. This illustrates the compound's relevance in developing new antimicrobial agents, which is critical in the fight against drug-resistant bacteria (Bhusari et al., 2008).
properties
IUPAC Name |
1,2-benzoxazol-3-yl 4-acetamidobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-10(18)16-11-6-8-12(9-7-11)23(19,20)22-15-13-4-2-3-5-14(13)21-17-15/h2-9H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXNKGXJEIVCDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00320154 | |
Record name | 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00320154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate | |
CAS RN |
77408-67-4 | |
Record name | NSC355390 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00320154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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